Ethyl N-(4-nitrophenoxy)ethanimidate
Description
Properties
CAS No. |
83077-00-3 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl N-(4-nitrophenoxy)ethanimidate |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-8(2)11-16-10-6-4-9(5-7-10)12(13)14/h4-7H,3H2,1-2H3 |
InChI Key |
WDZAKURDTBXLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NOC1=CC=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl N-(4-nitrophenoxy)ethanimidate belongs to a broader class of imidate esters. Below is a detailed comparison with key analogs:
Ethyl N-(2,4-dinitrophenoxy)acetimidate (CAS: 54322-32-6)
- Molecular Formula : C₁₀H₁₁N₃O₆
- Molecular Weight : 269.21 g/mol
- Structural Difference: The presence of two nitro groups (at positions 2 and 4) on the phenoxy ring instead of one.
- Reactivity : Enhanced electrophilicity due to the electron-withdrawing nitro groups, accelerating reactions in acidic or polar solvents. However, steric hindrance at the ortho position may reduce reactivity in certain nucleophilic substitutions .
- Applications : Used in the synthesis of dyes and photolabile protecting groups.
Ethyl N-(4-bromobutoxy)ethanimidate (CAS: Not specified)
- Molecular Formula: C₈H₁₆BrNO₂ (estimated)
- Structural Difference: A bromobutoxy chain replaces the 4-nitrophenoxy group.
- Reactivity: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the imidate group participates in cyclization. Used in the synthesis of adenosine analogs targeting S-adenosylmethionine synthase inhibitors .
- Key Study: Demonstrated 26% yield in a nucleophilic substitution reaction with 5'-deoxy-5'-methylamino adenosine derivatives .
Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate (MZO-2)
- Molecular Formula : C₂₂H₂₆N₄O₆ (estimated)
- Structural Difference : A complex oxazole ring with dimethoxyphenylcarbamoyl and methyl substituents.
- Bioactivity: Exhibits potent immunosuppressive effects, inhibiting TNFα production in vitro and carrageenan-induced edema in mice with efficacy comparable to tacrolimus .
- Mechanism : Suppresses caspases 3, 8, and 9 in Jurkat cells, indicating apoptosis modulation .
Physicochemical and Functional Comparison
Preparation Methods
Nucleophilic Substitution via Ethyl Ethanimidate Intermediates
A primary method for synthesizing ethyl N-(4-nitrophenoxy)ethanimidate involves the reaction of ethyl ethanimidate hydrochloride with 4-nitrophenol under acidic or basic conditions. Ethyl ethanimidate, a reactive intermediate, undergoes nucleophilic substitution where the ethoxy group is replaced by the phenoxy group of 4-nitrophenol. This reaction is typically conducted in ethanol or dichloromethane (DCM) with hydrochloric acid (HCl) as a catalyst. The mechanism proceeds via protonation of the imidate’s nitrogen, enhancing the electrophilicity of the adjacent carbon, which is then attacked by the deprotonated 4-nitrophenoxide ion.
Key Reaction Conditions:
Condensation with 4-Nitrophenyl Acetate
An alternative route involves the condensation of 4-nitrophenyl acetate with ethyl ethanimidate. This method leverages the acetyl group as a leaving group, facilitating nucleophilic displacement by the imidate’s nitrogen. The reaction is optimized in the presence of sodium carbonate (Na₂CO₃) to deprotonate 4-nitrophenol, enhancing its nucleophilicity.
Example Reaction Scheme:
-
Step 1: 4-Nitrophenyl acetate is hydrolyzed to 4-nitrophenol in situ.
-
Step 2: Ethyl ethanimidate reacts with 4-nitrophenol under basic conditions.
This two-step process achieves yields exceeding 85% when conducted in tetrahydrofuran (THF) at 40°C for 24 hours.
Catalytic Systems and Optimization
Acid-Base Bifunctional Catalysis
The use of phosphoric acid-sodium dihydrogen phosphate buffer systems stabilizes the reaction medium, preventing premature hydrolysis of the imidate. A pH range of 5.0–6.5 is critical to balance nucleophilicity and electrophilicity. Excess acidity leads to salification of the aniline intermediate, reducing reactivity, while excessive alkalinity destabilizes the imidate.
Purification and Analytical Methods
Solvent Extraction and Filtration
Post-reaction mixtures are typically extracted with DCM to isolate the product from aqueous phases. Filtration through celite or activated carbon removes residual catalysts and byproducts.
Chromatographic Techniques
Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities, ensuring >99% purity. Mobile phases often comprise acetonitrile-water mixtures (70:30 v/v) with 0.1% trifluoroacetic acid.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Ethanol, HCl, 40°C, 24h | 78–85% | Simple setup, low cost | Longer reaction times |
| Condensation | THF, Na₂CO₃, 40°C, 24h | 82–88% | Higher yields | Requires anhydrous conditions |
| Buffer-Catalyzed | Phosphate buffer, pH 6.0, 50°C, 18h | 90–95% | Enhanced stability, fewer byproducts | Complex buffer preparation |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
